N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . This interaction can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom and the hydroxy group on the phenyl ring. This structural feature enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-7-4-10(16-15-7)12(19)17-14-6-8-5-9(13)2-3-11(8)18/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMNUDJMCBUOT-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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